molecular formula C14H13N3OS B3900590 2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol

2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol

Cat. No.: B3900590
M. Wt: 271.34 g/mol
InChI Key: FXTYTYHRPAHYAQ-UHFFFAOYSA-N
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Description

“2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol” is a chemical compound . It is a derivative of thienopyrimidine, a heterocyclic compound that has been widely used as a scaffold in the design of compounds in the chemical sector with a variety of biologically active compounds .


Synthesis Analysis

The synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines, which includes “this compound”, has been investigated . The most active compounds, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol have IC₅₀ 0.16 and 0.18 μM, respectively .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed by molecular modeling studies . The structure-activity relationship (SAR) of N-phenylthieno[2,3-d]pyrimidin-4-amines was investigated .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been analyzed . Binding of active compounds with FGFR1 kinase was analyzed by molecular modeling studies .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and whether the compound is canonicalized .

Safety and Hazards

The safety and hazards of “2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol” are not explicitly mentioned in the sources retrieved .

Future Directions

The results of the studies on “2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol” may help to identify new thienopyrimidines with optimized cell growth inhibitory activity which may be further used as anticancer agents .

Properties

IUPAC Name

2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-7-6-15-13-12-11(10-4-2-1-3-5-10)8-19-14(12)17-9-16-13/h1-5,8-9,18H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTYTYHRPAHYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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